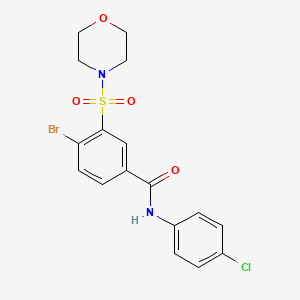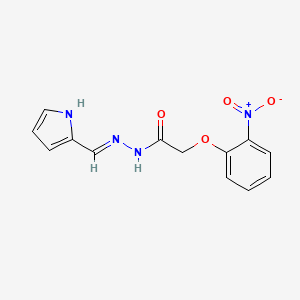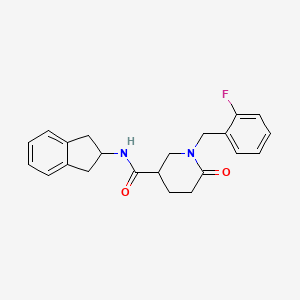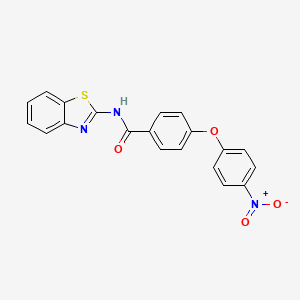
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. It is a small molecule that has been widely used in scientific research to study the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders.
Mechanism of Action
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. By inhibiting the IKK complex, 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide prevents the activation of NF-κB and its downstream signaling pathways. This leads to the inhibition of inflammation, immunity, and cell survival. 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to be a potent inhibitor of the IKK complex, with an IC50 value of 0.3 μM.
Biochemical and Physiological Effects:
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also a selective inhibitor of the IKK complex, which makes it a useful tool for studying the NF-κB pathway. However, 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide also has some limitations. It is a potent inhibitor of the IKK complex, which can lead to off-target effects. It also has low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the study of 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders. Another direction is to study its mechanisms of action in more detail, including its effects on other signaling pathways and its interactions with other proteins. Additionally, there is a need to develop more potent and selective inhibitors of the IKK complex that can be used in clinical settings.
Synthesis Methods
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form 4-bromo-N-(4-chlorophenyl)benzamide, which is then reacted with morpholine and sulfonyl chloride to form 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. The final product is obtained through purification and crystallization. The synthesis of 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the NF-κB signaling pathway. It has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is a key regulator of NF-κB activity. 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been used to study the role of NF-κB in various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders. It has also been used to investigate the mechanisms of action of other drugs that target the NF-κB pathway.
properties
IUPAC Name |
4-bromo-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOIDQGVAUCWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)
![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)


![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B5978943.png)
![methyl [2-({(benzoylimino)[(4-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B5978948.png)
![N-(3-cyanophenyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5978949.png)
![7-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5978958.png)



![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5978990.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]benzamide](/img/structure/B5978991.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)